molecular formula C15H17N3O3S B14156450 1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one CAS No. 850730-72-2

1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one

Cat. No.: B14156450
CAS No.: 850730-72-2
M. Wt: 319.4 g/mol
InChI Key: RDXAEWBFZCGSCN-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitro group, thiomorpholine ring, and ethyl substituent. Common reagents used in these reactions include nitrating agents, alkylating agents, and thiomorpholine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The thiomorpholine ring can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiomorpholine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

850730-72-2

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one

InChI

InChI=1S/C15H17N3O3S/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3

InChI Key

RDXAEWBFZCGSCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCSCC3

solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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